molecular formula C13H19N3O3S2 B6972225 1-[(3-Sulfamoylphenyl)methyl]-3-(thian-3-yl)urea

1-[(3-Sulfamoylphenyl)methyl]-3-(thian-3-yl)urea

Cat. No.: B6972225
M. Wt: 329.4 g/mol
InChI Key: LJCHCFDAZWPVTK-UHFFFAOYSA-N
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Description

1-[(3-Sulfamoylphenyl)methyl]-3-(thian-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a thian-3-yl group through a urea linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Sulfamoylphenyl)methyl]-3-(thian-3-yl)urea typically involves the reaction of 3-sulfamoylbenzylamine with thian-3-yl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

3-Sulfamoylbenzylamine+Thian-3-yl isocyanateThis compound\text{3-Sulfamoylbenzylamine} + \text{Thian-3-yl isocyanate} \rightarrow \text{this compound} 3-Sulfamoylbenzylamine+Thian-3-yl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Sulfamoylphenyl)methyl]-3-(thian-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, alkoxides, acetone, and dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-[(3-Sulfamoylphenyl)methyl]-3-(thian-3-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease processes.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-Sulfamoylphenyl)methyl]-3-(thian-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. For example, as an enzyme inhibitor, it may form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site, leading to a decrease in enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(3-sulfamoylphenyl)urea
  • 1-Methyl-3-(4-sulfamoylphenyl)urea
  • 1-(4-Sulfamoylphenyl)-3-(2,6-xylyl)urea
  • 1-(4-Sulfamoylphenyl)-3-(o-tolyl)urea

Uniqueness

1-[(3-Sulfamoylphenyl)methyl]-3-(thian-3-yl)urea is unique due to the presence of the thian-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[(3-sulfamoylphenyl)methyl]-3-(thian-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S2/c14-21(18,19)12-5-1-3-10(7-12)8-15-13(17)16-11-4-2-6-20-9-11/h1,3,5,7,11H,2,4,6,8-9H2,(H2,14,18,19)(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCHCFDAZWPVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)NC(=O)NCC2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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